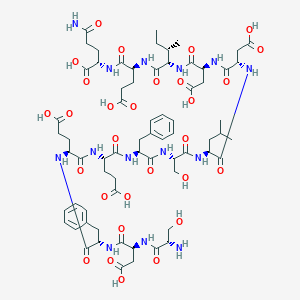

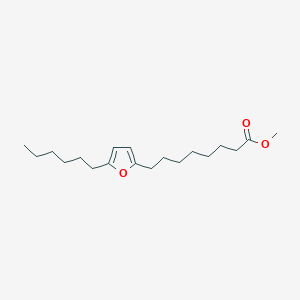

5-Methyl-2-iminothiolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

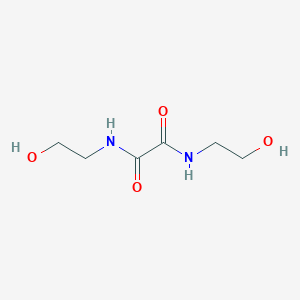

5-Methyl-2-iminothiolane (MIT) is a chemical compound that has been widely used in scientific research for many years. It is a water-soluble, low molecular weight reagent that is commonly used for protein modification and cross-linking. MIT is a thiol-reactive compound that can react with free sulfhydryl groups in proteins, leading to the formation of stable thioether bonds. This feature has made it an indispensable tool in many biochemical and physiological studies.

Mécanisme D'action

5-Methyl-2-iminothiolane works by reacting with free sulfhydryl groups in proteins, forming stable thioether bonds. The reaction occurs rapidly under mild conditions, making it an ideal reagent for protein modification. 5-Methyl-2-iminothiolane is also highly specific for sulfhydryl groups, meaning that it does not react with other functional groups in proteins.

Effets Biochimiques Et Physiologiques

5-Methyl-2-iminothiolane has been shown to have minimal effects on protein structure and function, making it an ideal reagent for protein modification studies. However, it is important to note that 5-Methyl-2-iminothiolane can modify multiple sulfhydryl groups within a protein, which can affect protein activity and function. Therefore, careful control experiments should be conducted to ensure that the effects of 5-Methyl-2-iminothiolane modification are properly accounted for.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 5-Methyl-2-iminothiolane in lab experiments is its high specificity for sulfhydryl groups. This allows for precise modification of proteins without affecting other functional groups. Additionally, 5-Methyl-2-iminothiolane is relatively easy to use and can be incorporated into a wide range of experimental protocols.

However, there are also some limitations to using 5-Methyl-2-iminothiolane in lab experiments. For example, the modification of multiple sulfhydryl groups within a protein can make it difficult to interpret the results of experiments. Additionally, the use of 5-Methyl-2-iminothiolane can lead to the formation of non-specific cross-links, which can complicate data analysis.

Orientations Futures

There are many potential future directions for research involving 5-Methyl-2-iminothiolane. One area of interest is the development of new 5-Methyl-2-iminothiolane-based reagents with improved specificity and efficiency. Additionally, 5-Methyl-2-iminothiolane could be used in combination with other protein modification techniques, such as site-directed mutagenesis or chemical labeling, to gain a more complete understanding of protein structure and function. Finally, 5-Methyl-2-iminothiolane could be used to modify proteins in living cells, allowing for the study of protein function in real-time and in their native environment.

Conclusion

In conclusion, 5-Methyl-2-iminothiolane is a valuable tool for protein modification and cross-linking in scientific research. It has been used in a wide range of applications, from protein-protein interaction studies to protein purification. While there are some limitations to its use, 5-Methyl-2-iminothiolane remains an important reagent for many researchers. With continued research and development, 5-Methyl-2-iminothiolane-based reagents have the potential to advance our understanding of protein structure and function.

Méthodes De Synthèse

5-Methyl-2-iminothiolane can be synthesized by reacting 5-methyl-1,3-thiazolidine-2-thione with hydrogen peroxide in the presence of sodium hydroxide. The reaction yields 5-Methyl-2-iminothiolane as a white crystalline solid with a melting point of 138-140°C. The synthesis process is relatively simple, and the reagents used are readily available.

Applications De Recherche Scientifique

5-Methyl-2-iminothiolane has found widespread use in scientific research due to its ability to modify and cross-link proteins. It has been used in a variety of applications, including protein-protein interaction studies, protein structure determination, and protein purification. 5-Methyl-2-iminothiolane can also be used to introduce fluorescent probes or other functional groups into proteins, allowing for the visualization and tracking of specific proteins in living cells.

Propriétés

Numéro CAS |

131237-91-7 |

|---|---|

Nom du produit |

5-Methyl-2-iminothiolane |

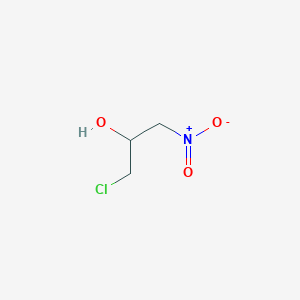

Formule moléculaire |

C5H10ClNS |

Poids moléculaire |

151.66 g/mol |

Nom IUPAC |

5-methylthiolan-2-imine;hydrochloride |

InChI |

InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |

Clé InChI |

SDSOAIVTMWWMAR-UHFFFAOYSA-N |

SMILES |

CC1CCC(=N)S1.Cl |

SMILES canonique |

CC1CCC(=N)S1.Cl |

Synonymes |

5-methyl-2-iminothiolane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)